![molecular formula C22H25N3O4S2 B4671389 4-[3-(4-Methylpiperidine-1-carbonyl)-4-methylsulfanylphenyl]sulfonyl-1,3-dihydroquinoxalin-2-one](/img/structure/B4671389.png)
4-[3-(4-Methylpiperidine-1-carbonyl)-4-methylsulfanylphenyl]sulfonyl-1,3-dihydroquinoxalin-2-one
Descripción general
Descripción
4-[3-(4-Methylpiperidine-1-carbonyl)-4-methylsulfanylphenyl]sulfonyl-1,3-dihydroquinoxalin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and is often used in medicinal chemistry. The presence of the piperidine and sulfonyl groups further enhances its chemical reactivity and potential utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methylpiperidine-1-carbonyl)-4-methylsulfanylphenyl]sulfonyl-1,3-dihydroquinoxalin-2-one typically involves multiple steps, including the formation of the quinoxaline core, the introduction of the piperidine moiety, and the addition of the sulfonyl group. Common synthetic routes may involve:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of the Piperidine Moiety: This step may involve the reaction of the quinoxaline intermediate with 4-methylpiperidine-1-carbonyl chloride in the presence of a base such as triethylamine.
Addition of the Sulfonyl Group: The final step could involve the sulfonylation of the intermediate using a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(4-Methylpiperidine-1-carbonyl)-4-methylsulfanylphenyl]sulfonyl-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[3-(4-Methylpiperidine-1-carbonyl)-4-methylsulfanylphenyl]sulfonyl-1,3-dihydroquinoxalin-2-one is likely related to its ability to interact with specific molecular targets. The quinoxaline core can bind to various enzymes and receptors, potentially inhibiting their activity. The piperidine and sulfonyl groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpiperidine-1-carbonyl derivatives: These compounds share the piperidine moiety and may exhibit similar biological activities.
Quinoxaline derivatives: These compounds have the quinoxaline core and are known for their diverse biological activities.
Uniqueness
4-[3-(4-Methylpiperidine-1-carbonyl)-4-methylsulfanylphenyl]sulfonyl-1,3-dihydroquinoxalin-2-one is unique due to the combination of the quinoxaline core, piperidine moiety, and sulfonyl group, which together confer distinct chemical and biological properties
Propiedades
IUPAC Name |
4-[3-(4-methylpiperidine-1-carbonyl)-4-methylsulfanylphenyl]sulfonyl-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-15-9-11-24(12-10-15)22(27)17-13-16(7-8-20(17)30-2)31(28,29)25-14-21(26)23-18-5-3-4-6-19(18)25/h3-8,13,15H,9-12,14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYKWEHCOOZEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CC(=O)NC4=CC=CC=C43)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4671307.png)
![2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-nitrophenyl)acetamide](/img/structure/B4671313.png)
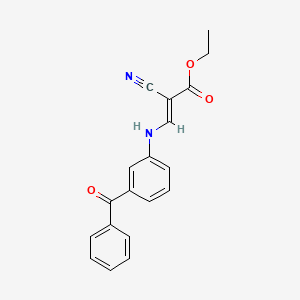
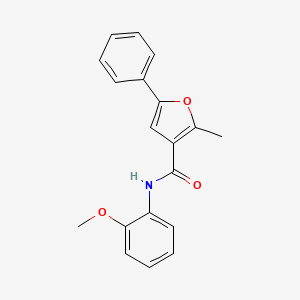
![2-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]ethanol;hydrochloride](/img/structure/B4671344.png)
![(E)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B4671350.png)
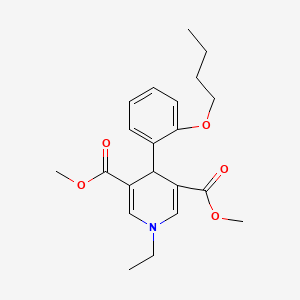
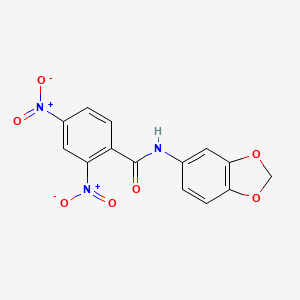
![2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4671369.png)
![N-(3-bromophenyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4671371.png)
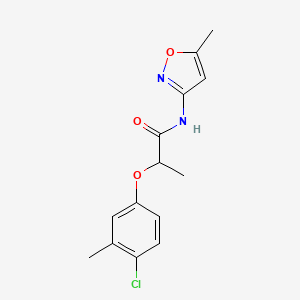
![2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4671400.png)
![N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-3-methylbenzamide](/img/structure/B4671409.png)
![2-(2-fluorophenoxy)-N-[2-(piperidin-1-ylcarbonyl)phenyl]butanamide](/img/structure/B4671411.png)
